Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-
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Overview
Description
3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a complex organic compound characterized by multiple chlorine atoms and a benzamide structure
Preparation Methods
The synthesis of 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes chlorination reactions to introduce chlorine atoms at specific positions on the benzene ring. Industrial production methods may involve the use of advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other chlorinated benzamides and sulfonyl-containing molecules. Compared to these, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is unique due to its specific substitution pattern and the presence of both chlorine and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research .
Properties
CAS No. |
83542-66-9 |
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Molecular Formula |
C15H12Cl4N2O3S |
Molecular Weight |
442.1 g/mol |
IUPAC Name |
3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C15H12Cl4N2O3S/c1-21(25(2,23)24)14-10(5-8(16)6-13(14)19)15(22)20-9-3-4-11(17)12(18)7-9/h3-7H,1-2H3,(H,20,22) |
InChI Key |
SFODNSZPSBNGLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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